molecular formula C4H10O3 B146131 1,2,4-Butanetriol CAS No. 3068-00-6

1,2,4-Butanetriol

Cat. No. B146131
CAS RN: 3068-00-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-UHFFFAOYSA-N
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Description

Microbial Synthesis of 1,2,4-Butanetriol

The microbial synthesis of 1,2,4-butanetriol (BT) is a significant advancement in producing this energetic material precursor. Traditional methods, such as the chemical synthesis from petroleum-based feedstocks, have been supplemented by microbial routes that offer milder reaction conditions and utilize renewable resources. For instance, the oxidation of d-xylose by Pseudomonas fragi followed by catalysis with Escherichia coli strains has been established to produce d- and l-1,2,4-butanetriol with yields up to 35% . Additionally, a novel biosynthetic pathway from malate has been designed, enabling the production of BT from glucose, which is a more cost-effective substrate .

Molecular Structure Analysis

The molecular structure of BT-related compounds has been studied, such as the crystal structure of 1,4-Bis(p-bromophenoxy) butane, which exhibits a gauche-trans-gauche conformation in the methylene chain . Although this compound is not BT itself, the analysis of related structures helps in understanding the physical properties and potential reactivity of similar compounds.

Chemical Reactions Analysis

BT serves as a precursor for various chemical reactions. For example, 1,4-butanediol, a related compound, can act as a reducing agent in transfer hydrogenation reactions, delivering hydrogen to ketones, imines, and alkenes . Moreover, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide has been used for selective bromination reactions, showcasing the versatility of butane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of BT are influenced by its molecular structure, which consists of a four-carbon chain with hydroxyl groups at the 1, 2, and 4 positions. These hydroxyl groups contribute to its solubility in water and reactivity in chemical synthesis. The biotechnological production of BT from renewable biomass, such as xylose, has been optimized to improve yields and reduce by-products, indicating the potential for sustainable industrial-scale production .

Case Studies and Further Developments

Several case studies have demonstrated the feasibility of producing BT from various substrates. Saccharomyces cerevisiae has been engineered to produce BT from xylose through metabolic engineering involving the overexpression of specific enzymes and enhancement of Fe uptake . E. coli strains have been modified to improve BT production by deleting competing pathways and fine-tuning enzyme expression . These studies highlight the potential for microbial production of BT to meet industrial demands.

Scientific Research Applications

Biosynthesis and Production

  • Biosynthetic Pathway from Glucose : A novel biosynthetic pathway for 1,2,4-butanetriol (BT) from malate, using glucose as a substrate, was developed. This pathway involved six sequential enzymatic reactions and was successfully implemented in E. coli, demonstrating the production of BT from glucose (Li, Cai, Li, & Zhang, 2014).

  • Direct Bioconversion from D-Xylose : Engineered Escherichia coli has been used for the direct production of BT from d-xylose. This method involved constructing a pathway that converted d-xylose to BT and resulted in a notable yield of 0.88 g L−1 BT from 10 g L−1 d-xylose (Valdehuesa et al., 2014).

  • Production Using Saccharomyces cerevisiae : Saccharomyces cerevisiae was engineered to produce BT by overexpressing specific enzymes, leading to a yield of 1.7 g/L of BT from 10 g/L xylose. This study also successfully produced BT from rice straw hydrolysate (Bamba et al., 2019).

  • E. coli Engineered for BT Production : An engineered strain of E. coli was developed to produce BT from xylose, a major component of lignocellulosic biomass. This approach used a combination of enzymes from different sources, resulting in the efficient conversion of xylose to BT (Cao et al., 2015).

Chemical and Physical Analysis

  • High-Performance Liquid Chromatography Analysis : A study focused on the chromatographic separation condition of 1,2,4-butanetriol using high-performance liquid chromatography (HPLC), demonstrating its suitability for analyzing substances with strong polarity like BT (Lin, 2001).

  • Microbial Synthesis of BT : Research explored microbial synthesis routes for BT, focusing on creating biosynthetic pathways that do not naturally exist. This approach provided an alternative to traditional chemical synthesis, using organisms like Pseudomonas fragi and Escherichia coli (Niu, Molefe, & Frost, 2003).

Optimization and Engineering

  • Optimization in Saccharomyces cerevisiae : The BT yield in Saccharomyces cerevisiae was improved through genetic engineering, focusing on balancing the NADH/NADPH ratio. This optimization resulted in a BT titer of 6.6 g/L under specific feeding conditions (Yukawa et al., 2020).

  • D-1,2,4-Butanetriol Biosynthesis from D-Xylose : Escherichia coli was metabolically engineered to synthesize D-1,2,4-butanetriol directly using D-xylose as a precursor, achieving a significant titer under optimized conditions (Pengfei et al., 2015).

Safety And Hazards

1,2,4-Butanetriol may be harmful if inhaled, causing respiratory tract irritation. It may be harmful if absorbed through the skin, causing skin irritation. It causes eye irritation and may be harmful if swallowed .

Future Directions

Due to the low efficiency of fermentation to produce BT, there is an urgent need to develop a new biological process for producing BT from xylose . The biotechnological synthesis using genetically engineered Escherichia coli and Pseudomonas fragi bacteria is of increasing importance .

properties

IUPAC Name

butane-1,2,4-triol
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InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ARXKVVRQIIOZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID8044416
Record name 1,2,4-Butanetriol
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Molecular Weight

106.12 g/mol
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Physical Description

Colorless to yellow liquid, miscible in water; [MSDSonline]
Record name 1,2,4-Butanetriol
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Product Name

1,2,4-Butanetriol

CAS RN

3068-00-6
Record name 1,2,4-Butanetriol
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Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
W Niu, MN Molefe, JW Frost - Journal of the American Chemical …, 2003 - ACS Publications
The lack of a route to precursor 1,2,4-butanetriol that is amenable to large-scale synthesis has impeded substitution of 1,2,4-butanetriol trinitrate for nitroglycerin. To identify an …
Number of citations: 200 pubs.acs.org
T Bamba, T Yukawa, G Guirimand, K Inokuma… - Metabolic …, 2019 - Elsevier
2,4-Butanetriol can be used to produce energetic plasticizer as well as several pharmaceutical compounds. Although Saccharomyces cerevisiae has some attractive characters such as …
Number of citations: 29 www.sciencedirect.com
L Sun, F Yang, H Sun, T Zhu, X Li, Y Li… - Journal of Industrial …, 2016 - academic.oup.com
2,4-Butanetriol (BT) is an important non-natural chemical with a variety of industrial applications. Identifying the bottlenecks for BT biosynthesis is expected to contribute to improving the …
Number of citations: 42 academic.oup.com
S Hanessian, A Ugolini, D Dubé… - Canadian journal of …, 1984 - cdnsciencepub.com
Facile access to (S)-1,2,4-butanetriol and its derivatives Page 1 Facile access to (S)-1,2,4-butanetrio1 and its derivatives STEPHEN HANESSIAN, ANTONIO UGOLINI,' DANIEL DUB^ AND ANI …
Number of citations: 132 cdnsciencepub.com
K Yamada-Onodera, A Norimoto, N Kawada… - Journal of bioscience …, 2007 - Elsevier
Sterigmatomyces elviae DSM 70852 produced 12 g/l (S)-1,2,4-butanetriol (enantiomeric excess >99.9%) from 20 g/l racemate in 82 h. From the results of the inversion of an (R)-isomer …
Number of citations: 22 www.sciencedirect.com
KNG Valdehuesa, H Liu, KRM Ramos, SJ Park… - Process …, 2014 - Elsevier
The compound 1,2,4-butanetriol (BT) is a valuable chemical used in the production of plasticizers, polymers, cationic lipids and other medical applications, and is conventionally …
Number of citations: 65 www.sciencedirect.com
X Wang, N Xu, S Hu, J Yang, Q Gao, S Xu, K Chen… - Bioresource …, 2018 - Elsevier
Bio-based production of d-1,2,4-butanetriol (BT) from renewable substrates is increasingly attracting attention. Here, the BT biosynthetic pathway was constructed and optimized in …
Number of citations: 37 www.sciencedirect.com
J Wang, Q Chen, X Wang, K Chen… - … in Bioengineering and …, 2022 - frontiersin.org
D-1,2,4-Butanetriol (BT) has attracted much attention for its various applications in energetic materials and the pharmaceutical industry. Here, a synthetic pathway for the biosynthesis of …
Number of citations: 6 www.frontiersin.org
N Zhang, J Wang, Y Zhang, H Gao - Enzyme and Microbial Technology, 2016 - Elsevier
2,4-Butanetriol (BT) and related derivatives have been widely used in many fields, especially in the military and in medicine. In this paper, we systematically optimized the BT …
Number of citations: 33 www.sciencedirect.com
T Yukawa, T Bamba, G Guirimand… - Biotechnology and …, 2021 - Wiley Online Library
2,4‐Butanetriol (BT) is used as a precursor for the synthesis of various pharmaceuticals and the energetic plasticizer 1,2,4‐butanetriol trinitrate. In Saccharomyces cerevisiae, BT is …
Number of citations: 20 onlinelibrary.wiley.com

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